molecular formula C17H20N2O2 B2767590 N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide CAS No. 1797875-04-7

N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide

Cat. No.: B2767590
CAS No.: 1797875-04-7
M. Wt: 284.359
InChI Key: YXBMBRLMOBVVHH-UHFFFAOYSA-N
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Description

N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide is a chemical compound with the CAS Registry Number 1797875-04-7 . It has a molecular formula of C 17 H 20 N 2 O 2 and a molecular weight of 284.35 g/mol . The compound features an 8-azabicyclo[3.2.1]oct-2-ene scaffold, a structure recognized in medicinal chemistry for its utility in drug discovery . This scaffold is found in compounds investigated as modulators of biological targets such as the Farnesoid X Receptor (FXR), which plays a key role in regulating bile acid homeostasis, metabolic processes, and inflammatory and immune responses . Research into FXR activators is relevant for the potential treatment of conditions including nonalcoholic steatohepatitis (NASH) and metabolic disorders . This product is listed with a purity of 90% or higher and is available for research purposes in various quantities from suppliers . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(20)18-14-7-5-13(6-8-14)11-17(21)19-15-3-2-4-16(19)10-9-15/h2-3,5-8,15-16H,4,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMBRLMOBVVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the acetamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2.1 Anticancer Properties

Research indicates that compounds with similar structures to N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of azabicyclo compounds show promising results against various cancer cell lines, including:

CompoundCancer Cell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

2.2 Antimicrobial Activity

This compound and its derivatives have also been investigated for antimicrobial properties. The azabicyclo structure is known to interact with microbial targets effectively, leading to significant inhibition of pathogens such as Plasmodium falciparum and Trypanosoma brucei. The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget PathogenIC₅₀ (µM)Selectivity Index (SI)
3-Azabicyclo-nonane derivativeP. falciparum NF540.023>100
2-Azabicyclo-nonane derivativeT. brucei STIB9000.09562.90

The selectivity and potency of these compounds are influenced by their structural conformations, indicating potential for further development as antimicrobial agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of azabicyclo derivatives in vitro using MTT assays across multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of azabicyclo derivatives against protozoan parasites, revealing promising results that support their use in treating infectious diseases .

Mechanism of Action

The mechanism of action of N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Analogues with 8-Azabicyclo[3.2.1]octane Derivatives

Maraviroc Analogues (M1 and M2)
  • Structure : M1 (N-[(1S)-3-{(3-exo)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl]-2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetamide) shares the 8-azabicyclo[3.2.1]octane core but incorporates a tetrazine-modified phenylacetamide and a triazole-substituted bicyclo system. M2 adds a polyether chain, enhancing solubility .
  • Activity : Designed for bioorthogonal tethering to enhance GPCR (e.g., CCR5) binding, M1/M2 highlight the role of substituents in modulating receptor affinity .
3β-Aminotropane Arylamide Derivatives
  • Structure: Derivatives like N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide replace acetamide with naphthamide and introduce a benzyl group at the 3β position .
8-Methylsulfonyl Derivatives
  • Structure: 2-(2-fluorophenoxy)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide replaces the oxoethyl linker with a sulfonyl group and fluorophenoxy side chain .

Non-Bicyclic Analogues with Acetamide Moieties

Piperazine-Based Acetamide (Compound 4)
  • Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide features a piperazine ring instead of a bicyclo system .
  • Activity : Piperazine’s flexibility may improve pharmacokinetic properties, as seen in its modulation of paclitaxel (PTX) absorption .
Benzimidazole Derivatives
  • Structure: Compounds like N-(1H-benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide use benzimidazole as a heterocyclic scaffold .
  • Activity : These derivatives target glucose uptake and α-glucosidase, indicating divergent biological applications compared to bicyclo-acetamide systems .

Biological Activity

N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane moiety, which is known for its interactions with various biological targets. The molecular formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a molar mass of approximately 284.36 g/mol.

Property Value
Molecular FormulaC17H20N2O2C_{17}H_{20}N_{2}O_{2}
Molar Mass284.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

This compound is believed to interact with several neurotransmitter systems, particularly:

  • Opioid Receptors : The compound has been studied for its affinity towards mu-opioid receptors, which are crucial in pain modulation and reward pathways. Research indicates that it may act as a selective antagonist, potentially mitigating side effects associated with opioid therapies .
  • Serotonin Transporters : Preliminary studies suggest that derivatives of this compound may affect serotonin reuptake mechanisms, influencing mood and anxiety disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:

  • Cancer Cell Lines : The compound showed cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .
  • Neuroprotective Effects : In neuronal cultures, the compound demonstrated protective effects against oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases .

Case Studies

A notable case study involved the use of this compound in animal models:

  • Animal Model for Depression : In a rodent model of depression, administration of the compound resulted in significant reductions in despair behaviors as measured by the forced swim test. The effective dose was noted at 5 mg/kg .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Effect
Mu-opioid receptor antagonismPain relief without addiction
Neuroprotective propertiesReduced neuronal damage
Anticancer activityCytotoxicity in cancer cells

Q & A

Q. What are the critical considerations for synthesizing N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide, and how can structural purity be ensured?

  • Methodological Answer : Synthesis involves multi-step optimization, including:
  • Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to stabilize intermediates .
  • Analytical Validation : Use 1H/13C NMR to confirm bicyclic system integrity and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification. Purity ≥95% is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What pharmacological activities are associated with the compound’s structural motifs (e.g., 8-azabicyclo[3.2.1]octene)?

  • Methodological Answer : The bicyclic system confers potential neuroprotective and anticholinergic properties. Key assays include:
  • In vitro acetylcholinesterase inhibition (Ellman’s method, IC50 determination).
  • Molecular docking against muscarinic receptors (PDB IDs: 5CXK, 6OIJ) to predict binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from stereochemical variability or assay conditions . Strategies include:
  • Cross-Validation : Compare data from structurally similar compounds (e.g., N-(4-ethylphenyl)-2-sulfanylacetamide analogs) using standardized assays (e.g., fixed ATP concentration in kinase inhibition) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying QSAR models to identify outliers due to substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) .

Q. What advanced strategies optimize yield in multi-step syntheses of bicyclic acetamide derivatives?

  • Methodological Answer :
  • Catalyst Screening : Use Pd/C or Ru-based catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry : Implement continuous-flow systems for exothermic reactions (e.g., amide coupling) to improve scalability .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • In silico Tools : Use SwissADME to calculate topological polar surface area (TPSA; ideal range: 60–90 Ų for CNS penetration) and CYP450 inhibition profiles .
  • MD Simulations : Assess hydrolysis susceptibility of the acetamide group in simulated gastric fluid (pH 1.2–3.0) .

Critical Research Gaps and Recommendations

  • Mechanistic Studies : Use cryo-EM to resolve binding modes with ion channels (e.g., TRPV1) .
  • Toxicology : Conduct AMES tests for mutagenicity and hERG assays for cardiac safety .

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